molecular formula C17H28ClNO B1397489 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220031-71-9

3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397489
CAS No.: 1220031-71-9
M. Wt: 297.9 g/mol
InChI Key: MGNDAGSRIJUWIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is based on its molecular formula, C17H28ClNO. The exact structure would show how these atoms are arranged and bonded together. This information is typically determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Its reactivity would depend on the conditions and the other reactants present. Detailed reaction mechanisms and conditions are usually found in the scientific literature .

Scientific Research Applications

Synthesis and Copolymerization Studies

  • Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including derivatives of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, were synthesized and copolymerized with styrene. These compounds were examined for their copolymerization properties and compositions (Reddy et al., 2021).

Intermediate in Drug Synthesis

  • A compound closely related to this compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was identified as a key intermediate in the synthesis of Vandetanib, demonstrating the chemical's role in drug development (Wang et al., 2015).

Allosteric Modulation Studies

  • Research on compounds similar to this compound, specifically related to their allosteric modulation of the cannabinoid CB1 receptor, has been conducted. This research highlights the potential of such compounds in exploring receptor pharmacology (Price et al., 2005).

Hypotensive Activity Research

  • A series of compounds including 3-[2-(phenoxypiperidyl)ethyl]indoles, which are structurally similar to this compound, were synthesized and evaluated for their hypotensive activity. This research demonstrates the potential use of these compounds in therapeutic applications for hypertension (Helsley et al., 1978).

Anticancer and Cytotoxic Agents

  • Research has been conducted on piperidine derivatives, including those similar to this compound, for their role as novel cytotoxic and anticancer agents. These studies explore the potential of such compounds in cancer therapy (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

  • A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to this compound, were synthesized and evaluated for their anti-acetylcholinesterase activity. This research contributes to understanding the therapeutic potential of such compounds in treating diseases like Alzheimer's (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is not specified in the search results. The mechanism of action would describe how the compound interacts at the molecular level, often with a biological target. This information is typically determined through biochemical and biophysical studies .

Safety and Hazards

The safety and hazards associated with 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride are not specified in the search results. Safety data would typically include information on toxicity, flammability, and environmental impact, among other factors .

Properties

IUPAC Name

3-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-17(2,3)15-8-4-5-9-16(15)19-12-10-14-7-6-11-18-13-14;/h4-5,8-9,14,18H,6-7,10-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNDAGSRIJUWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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